N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-(3-hydroxy-N-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(14)15-2)9-4-3-5-10(13)8-9/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
DOIHCDACELRCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Beta-Alanine Derivatives
The initial step involves converting beta-alanine to its methyl ester form. Based on patent CN106316869A, the esterification process can be achieved via:
- Reaction of beta-alanine with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
- Conditions : Typically, methanol in excess (6–9 times the weight of beta-alanine) with concentrated sulfuric acid (1–2 times the weight of beta-alanine) at elevated temperature (~65–68°C) for 6–8 hours under reflux and vacuum to remove excess methanol.
This method yields high purity methyl esters with yields up to 95%.
N-Methylation of the Amino Group
The amino group of the beta-alanine methyl ester can be methylated using methylating agents such as:
- Dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
- Reaction conditions : Typically, the ester is dissolved in an aprotic solvent like acetone or acetonitrile, methylating agent added, and the mixture stirred at room temperature or slightly elevated temperature.
This step introduces the N-methyl group selectively, provided that the reaction conditions favor mono-methylation.
Attachment of the 3-Hydroxyphenyl Group
The 3-hydroxyphenyl group can be introduced via:
- Nucleophilic aromatic substitution or coupling reactions if a suitable precursor (like 3-hydroxyphenyl amine) is available.
- Alternatively, Boc-protected amino acids can be coupled with 3-hydroxyphenyl derivatives using peptide coupling reagents (e.g., EDCI, DCC) under mild conditions, followed by deprotection.
Final Deprotection and Purification
- After coupling, deprotection of any protecting groups (if used) is performed under acidic or basic conditions.
- The final compound is purified via chromatography and characterized by NMR, IR, and MS.
Data Tables and Reaction Conditions Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Beta-alanine + methanol + sulfuric acid | 65–68°C, 6–8 hours, vacuum | Up to 95% | Reflux under vacuum to remove excess methanol |
| N-Methylation | Beta-alanine methyl ester + methyl iodide (or dimethyl sulfate) + K₂CO₃ | Room temp to 40°C | 85–90% | Control to prevent over-methylation |
| Phenyl group attachment | 3-hydroxyphenyl amine + activated ester or coupling reagent | Mild, room temp | 80–90% | Use of EDCI or DCC for coupling |
| Deprotection & purification | Acid/base treatment | As needed | Variable | Chromatography for purity |
Key Considerations and Notes
- Selectivity in methylation is critical; excess methylating agent can lead to over-alkylation.
- Protection strategies may be employed to prevent side reactions, especially on the phenolic hydroxyl group.
- Reaction monitoring via TLC or NMR ensures completion and purity.
- Environmental and safety considerations : Use of toxic methylating agents requires proper handling and disposal.
Summary of Research Findings
- The patent CN106316869A demonstrates a high-yield, environmentally friendly synthesis of beta-alanine methyl ester salts via esterification with methanol and sulfuric acid, avoiding toxic gases.
- Literature indicates that methylation of amino groups can be efficiently achieved with methyl iodide or dimethyl sulfate, with control over mono- versus di-methylation.
- Coupling of phenolic derivatives is typically performed using carbodiimide reagents, with subsequent deprotection steps.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds or other interactions with active sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine: Lacks the ester group, leading to different reactivity and applications.
N-(3-Hydroxyphenyl)-N-methyl-glycine Methyl Ester: Similar structure but with a glycine moiety instead of beta-alanine, affecting its chemical properties and biological activities.
N-(4-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester: The hydroxy group is positioned differently, leading to variations in reactivity and interactions.
Uniqueness
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is unique due to the specific positioning of the hydroxy group and the presence of the beta-alanine methyl ester moiety. These structural features confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine methyl ester is a derivative of beta-amino acids that has garnered attention for its biological activities, particularly in antimicrobial and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and implications for drug development.
Chemical Structure and Synthesis
This compound is characterized by a 3-hydroxyphenyl group attached to a methylated beta-alanine backbone. The synthesis typically involves the esterification of beta-alanine derivatives, followed by specific substitutions to introduce the 3-hydroxyphenyl moiety.
Antimicrobial Activity
In Vitro Studies
Recent research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives bearing a 3-hydroxyphenyl group showed significant activity against multidrug-resistant bacterial pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus . The minimum inhibitory concentrations (MIC) for these compounds ranged from 4 to 128 µg/mL, with some derivatives demonstrating MIC values as low as 4 µg/mL against specific strains of S. aureus .
Table 1: Antimicrobial Activity of N-Substituted β-Amino Acid Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 9 | Staphylococcus aureus | 4 | Antibacterial |
| Compound 17 | Staphylococcus aureus | 16 | Antibacterial |
| Compound 26 | Candida auris | Not specified | Antifungal |
The biological activity of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival. In particular, the presence of the hydroxyphenyl group enhances lipophilicity and facilitates better membrane penetration, which is critical for antimicrobial efficacy .
Case Studies
Case Study: Antimicrobial Evaluation
In a comparative study, various N-substituted β-amino acid derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study found that while some compounds displayed broad-spectrum activity, others were specifically effective against resistant strains of S. aureus, highlighting the potential of these derivatives in developing new antibiotics .
Case Study: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established antibiotics like ciprofloxacin. The results indicated a significant reduction in MICs when used in combination therapy, suggesting that this compound could enhance the efficacy of existing treatments against resistant bacterial strains .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Optimization of Structure: Continued exploration into modifying the chemical structure could yield derivatives with enhanced potency and selectivity.
- In Vivo Studies: Further studies are needed to assess the pharmacokinetics and therapeutic potential in animal models.
- Broader Applications: Investigating other biological activities such as anticancer or anti-inflammatory effects could expand the utility of this compound in therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of beta-alanine derivatives. A common approach is reacting N-methyl-beta-alanine with a 3-hydroxyphenyl-substituted acyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Optimization parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (50–80°C), and stoichiometric ratios to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high yield (>75%) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the methyl ester group (δ ~3.6–3.7 ppm for OCH₃) and aromatic protons (δ 6.5–7.2 ppm for the 3-hydroxyphenyl ring).
- HPLC with UV detection (λmax ~250–270 nm) to assess purity (>98%).
- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).
- FT-IR to verify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis of the ester group can occur. Use desiccants during storage and handle in a glovebox or under nitrogen flow for hygroscopic batches .
Advanced Research Questions
Q. How do structural modifications at the 3-hydroxyphenyl group influence binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Substituent effects can be systematically studied via:
- SAR (Structure-Activity Relationship) assays : Compare derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl ring.
- Molecular docking simulations : Analyze interactions (e.g., hydrogen bonding with the hydroxyl group) using software like AutoDock Vina.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (Ka/Kd) to targets like G-protein-coupled receptors. For example, the 3-hydroxyl group may enhance binding via polar interactions, as seen in similar β-alanine derivatives .
Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Controlled stability studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Identify degradation products : Use LC-MS to detect hydrolysis products (e.g., free carboxylic acid).
- Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life under different conditions. For instance, acidic conditions (pH <3) may accelerate ester hydrolysis, requiring formulation adjustments .
Q. How does the N-methyl group affect metabolic stability compared to non-methylated analogs?
- Methodological Answer :
- In vitro metabolic assays : Use liver microsomes (human/rat) to compare clearance rates. The N-methyl group typically reduces oxidative metabolism by cytochrome P450 enzymes, enhancing stability.
- Plasma stability tests : Incubate with plasma and measure remaining compound via LC-MS. Methylation often decreases esterase-mediated hydrolysis, as observed in related β-alanine esters .
Q. What in silico modeling approaches predict pharmacokinetic properties, and what are their limitations?
- Methodological Answer :
- ADMET prediction tools : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Limitations : Models may underestimate transporter-mediated efflux or tissue-specific metabolism. Validate predictions with in vivo PK studies in rodents, correlating AUC and Cmax values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
